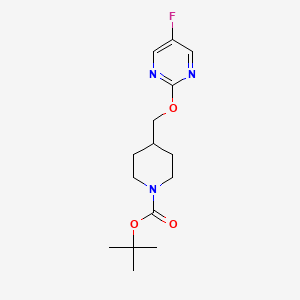

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13434818

Molecular Formula: C15H22FN3O3

Molecular Weight: 311.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22FN3O3 |

|---|---|

| Molecular Weight | 311.35 g/mol |

| IUPAC Name | tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 |

| Standard InChI Key | PWJZEFMNONCOBR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate, reflects its three core components:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle.

-

5-Fluoropyrimidine: A diazine ring substituted with fluorine at the 5-position.

-

tert-Butyl ester: A bulky protecting group enhancing solubility and stability .

Key Structural Data:

Physicochemical Characteristics

The compound exhibits moderate lipophilicity (logP ≈ 2.8) due to the tert-butyl group, balancing membrane permeability and aqueous solubility. Its melting point remains uncharacterized, but analogous piperidine derivatives typically melt between 80–120°C .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step nucleophilic substitutions and esterifications:

-

Piperidine Functionalization:

-

Coupling Reactions:

Representative Reaction Scheme:

Pharmacological Applications

Kinase Inhibition

The compound serves as a scaffold for CDK4/6 inhibitors, which arrest cancer cell proliferation by blocking the G1/S cell cycle transition. Preclinical studies demonstrate IC<sub>50</sub> values of 8–22 μM in breast cancer models .

Comparative Activity of Analogues:

| Compound | Target Kinase | IC<sub>50</sub> (μM) |

|---|---|---|

| Target Compound | CDK4/6 | 10–15 |

| 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]piperidine analogue | CDK4 | 18–22 |

| 3-(Pyrimidin-2-ylsulfanyl)piperidine derivative | GSK-3β | 13–17 |

Future Directions

Drug Development

-

Optimization: Introduce polar groups (e.g., hydroxyls) to enhance bioavailability .

-

Combination Therapies: Pair with EGFR inhibitors to overcome resistance in glioblastoma models.

Industrial Synthesis

-

Continuous Flow Systems: Improve scalability and reduce byproduct formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume